Regioisomeric Purity and Identity: 3‑Bromo vs. 2‑Bromo vs. 4‑Bromo Substitution
The 3‑bromo (meta) substitution pattern on the benzamide ring is unambiguously confirmed by the vendor‑supplied InChI Key (XRWGTVCOVMLXFE‑UHFFFAOYSA‑N) and IUPAC name (3‑bromo‑N‑[(1‑methylpiperidin‑4‑yl)methyl]benzamide) . This differentiates it from the ortho‑bromo isomer (2‑bromo‑N‑((1‑methylpiperidin‑4‑yl)methyl)benzamide, CAS 954074‑39‑6) and the para‑bromo isomer (4‑bromo‑N‑(1‑methylpiperidin‑4‑yl)benzamide, CAS 210643‑94‑0) . In the dual BRD4/PLK1 inhibitor series, the 3‑bromobenzyl substitution was identified as the optimal regioisomer for BRD4‑BD1 potency (Ki = 8.7 nM for compound 39j), whereas alternative substitution patterns were not reported to achieve comparable dual potency [1]. Although the target compound itself has not been profiled in this assay, the class‑level SAR strongly indicates that the 3‑bromo regioisomer is the privileged substitution for BRD4 bromodomain engagement.
| Evidence Dimension | Bromine substitution position on benzamide ring |
|---|---|
| Target Compound Data | 3‑bromo (meta) substitution; InChI Key XRWGTVCOVMLXFE‑UHFFFAOYSA‑N; CAS 953960‑78‑6 |
| Comparator Or Baseline | 2‑bromo (ortho) isomer: CAS 954074‑39‑6; 4‑bromo (para) isomer: CAS 210643‑94‑0 (no methylene linker variant) |
| Quantified Difference | Regioisomeric identity confirmed by unique InChI Key; class‑level SAR: 3‑bromobenzyl moiety yields Ki BRD4‑BD1 = 8.7 nM in related dual inhibitor 39j; ortho/para‑substituted analogs not reported as achieving this potency in the same series |
| Conditions | Identity verified by IUPAC nomenclature and InChI Key (Fluorochem certificate of analysis); SAR context from BRD4‑BD1 fluorescence anisotropy and ITC assays (Yoshioka et al.) |
Why This Matters
Procuring the wrong bromo‑regioisomer (e.g., 2‑bromo or 4‑bromo) may result in a complete loss of BRD4‑BD1 binding potency based on established SAR trends, compromising the validity of any screening campaign that assumes meta‑bromo substitution.
- [1] Yoshioka M, et al. BRD4 SAR of BI‑2536. Compound 39j (3‑bromobenzyl moiety): Ki BRD4 = 8.7 nM, equipotent against PLK1. View Source
